molecular formula C6H12ClNO2 B12977219 (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12977219
M. Wt: 165.62 g/mol
InChI Key: GWZSHTKJOFTCDR-FHAQVOQBSA-N
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Description

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of more complex molecules. Its hydrochloride form enhances its solubility and stability, making it easier to handle in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.

    Medicine: Its derivatives are investigated for potential therapeutic applications, including as intermediates in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of fine chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects is largely dependent on its role in specific reactions or biological systems. In enzyme studies, it may act as a substrate or inhibitor, interacting with the active site and influencing the enzyme’s activity. The molecular targets and pathways involved can vary widely, but often include key metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(trifluoromethyl)pyrrolidin-3-ylmethanol hydrochloride
  • (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol

Uniqueness

Compared to similar compounds, (3R,4R)-4-methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its hydrochloride form also enhances its solubility and stability, making it more versatile in various applications.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(3R,4R)-4-methylpyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-7-3-5(4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1

InChI Key

GWZSHTKJOFTCDR-FHAQVOQBSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H]1C(=O)O.Cl

Canonical SMILES

CC1CNCC1C(=O)O.Cl

Origin of Product

United States

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